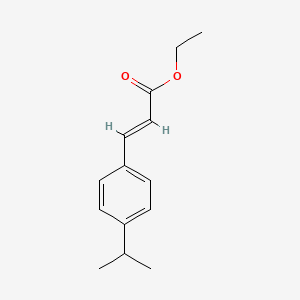

ethyl 3-(4-isopropylphenyl)acrylate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

ethyl 3-(4-isopropylphenyl)acrylate can be synthesized through the esterification of p-isopropylcinnamic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of ethyl p-isopropylcinnamate often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation and crystallization to obtain the desired purity levels .

化学反応の分析

Types of Reactions

ethyl 3-(4-isopropylphenyl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of p-isopropylcinnamic acid.

Reduction: Formation of p-isopropylcinnamyl alcohol.

Substitution: Formation of brominated or nitrated derivatives of ethyl p-isopropylcinnamate.

科学的研究の応用

ethyl 3-(4-isopropylphenyl)acrylate has been studied for its potential role in drug development. It has been found to enhance the efficacy of certain drugs and reduce their toxicity. Clinical trials have also been conducted to investigate its potential use in the treatment of various diseases, including cancer and Alzheimer’s disease. Additionally, the compound has shown antimicrobial activity against pathogenic fungi and bacteria, making it a valuable candidate for further research in antimicrobial drug development .

作用機序

The mechanism by which ethyl p-isopropylcinnamate exerts its effects involves interactions with specific molecular targets. For instance, in antimicrobial applications, the compound interacts with ergosterol present in the fungal plasmatic membrane and the cell wall, disrupting their integrity and leading to cell death . In drug development, the compound may enhance drug efficacy by modulating specific pathways and reducing toxicity through synergistic effects.

類似化合物との比較

ethyl 3-(4-isopropylphenyl)acrylate can be compared with other cinnamate derivatives such as ethyl cinnamate and methyl cinnamate. While all these compounds share a similar cinnamoyl nucleus, ethyl p-isopropylcinnamate is unique due to the presence of the isopropyl group, which enhances its biological activity and fragrance properties . Other similar compounds include:

Ethyl cinnamate: Used in flavoring and fragrance industries.

Methyl cinnamate: Known for its pleasant aroma and used in perfumes and flavorings.

This compound stands out due to its specific applications in drug development and antimicrobial research, highlighting its versatility and potential in various scientific fields.

生物活性

Ethyl 3-(4-isopropylphenyl)acrylate, a compound belonging to the class of acrylates, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, including drug development and antimicrobial research.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features an ethyl ester group attached to a cinnamate structure, which is known for its varied biological activities.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against both pathogenic fungi and bacteria. Studies have shown that it disrupts the integrity of microbial cell membranes, particularly through interactions with ergosterol in fungal membranes, leading to cell death. This makes it a promising candidate for the development of new antimicrobial agents.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 8 µg/mL |

Anticancer Properties

Research indicates that this compound may possess anticancer properties. It has been tested against various cancer cell lines, including MCF-7 breast carcinoma cells. The compound demonstrated cytotoxic effects with an IC50 value of approximately 25 µM, indicating its potential as an anticancer agent . Mechanistically, it appears to induce apoptosis in cancer cells by modulating key regulatory proteins such as p53 and Bcl-2 .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HeLa | 30 | Cell cycle arrest (G2/M phase) |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with lipid components of microbial membranes, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction : In cancer cells, it influences apoptotic pathways by upregulating pro-apoptotic factors (e.g., Bax) and downregulating anti-apoptotic factors (e.g., Bcl-2) .

- Drug Synergy : It has been shown to enhance the efficacy of certain chemotherapeutic agents while reducing their toxicity, suggesting potential use as an adjuvant in cancer therapy.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound had superior activity compared to traditional antibiotics, particularly against resistant strains of Staphylococcus aureus.

- Cancer Research : In vitro studies on MCF-7 cells revealed that treatment with this compound resulted in significant apoptosis as measured by flow cytometry and caspase activity assays .

特性

IUPAC Name |

ethyl (E)-3-(4-propan-2-ylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-4-16-14(15)10-7-12-5-8-13(9-6-12)11(2)3/h5-11H,4H2,1-3H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRHYAQWBYDRGV-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32580-69-1 | |

| Record name | Ethyl p-isopropylcinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032580691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl p-isopropylcinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。